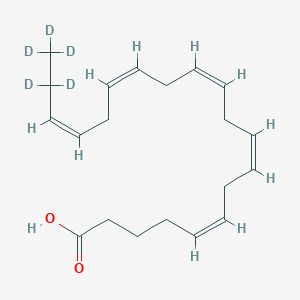

Ácido Eicosapentaenoico-d5

Descripción general

Descripción

EPA (d5) is a long-chain fatty acid and a deuterated fatty acid.

Aplicaciones Científicas De Investigación

Efectos Antiinflamatorios

El EPA-d5 exhibe potentes propiedades antiinflamatorias. Está involucrado en la producción de eicosanoides, que juegan un papel en la respuesta inmune y la regulación de la inflamación . Esto convierte al EPA-d5 en un compuesto valioso en el estudio de enfermedades inflamatorias, incluida la artritis y la enfermedad inflamatoria intestinal .

Salud Mental

La investigación ha indicado que el EPA-d5 puede tener efectos beneficiosos en la salud mental, particularmente en el tratamiento de la depresión. Se cree que influye en la función cerebral y las respuestas emocionales, lo que podría mejorar los síntomas del trastorno depresivo mayor (TDM) .

Oncología

En el campo de la oncología, el EPA-d5 se está explorando por sus efectos anticancerígenos. Se ha demostrado que suprime la angiogénesis, que es la formación de nuevos vasos sanguíneos que los tumores necesitan para crecer, al reducir la secreción de factores proangiogénicos como IL-6 y VEGF de los fibroblastos asociados al cáncer . Además, la suplementación con EPA-d5 se está estudiando por su papel durante el tratamiento del cáncer, con algunas evidencias que sugieren que puede mejorar los resultados .

Salud Neurológica

El EPA-d5 también es de interés en neurociencia, particularmente en el contexto de los trastornos del neurodesarrollo y la función cognitiva. Se ha estudiado por su potencial para mejorar la deficiencia cognitiva en la epilepsia y sus propiedades neuroprotectoras .

Ciencia Nutricional

Como suplemento nutricional, el EPA-d5 se está investigando por su papel en la obesidad y la salud metabólica. Se ha encontrado que tiene efectos metabólicos dependientes de la dosis, que podrían ser beneficiosos en modelos de obesidad inducida por la dieta . Esta investigación se extiende a la comprensión del impacto del EPA-d5 en la homeostasis de la glucosa y el gasto energético.

Mecanismo De Acción

Target of Action

Eicosapentaenoic Acid-d5 (EPA-d5) primarily targets the cardiovascular system . It is used as an adjunct to maximally tolerated statin therapy to reduce the risk of myocardial infarction, stroke, coronary revascularization, and unstable angina requiring hospitalization in adult patients with elevated triglyceride levels . It can also be used as an adjunct to diet and lifestyle to treat patients with severe hypertriglyceridemia .

Mode of Action

EPA-d5 interacts with its targets by reducing the synthesis and enhancing the clearance of triglycerides . It is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis, and are anti-atherogenic and anti-thrombotic . Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity .

Pharmacokinetics

After ingestion, EPA-d5 is metabolized to eicosapentaenoic acid (EPA). EPA is absorbed in the small intestine and enters circulation. Peak plasma concentration occurs about five hours after ingestion, and the half-life is about 89 hours . EPA is lipolyzed mostly in the liver .

Action Environment

The action, efficacy, and stability of EPA-d5 can be influenced by various environmental factors. For instance, EPA-d5 absorption may be affected by diet fats, age, health, and supplement formulation . Furthermore, EPA-d5 is oxygenated by COX-1 and COX-2 at rates of about 5% and 30%, respectively, compared to arachidonic acid .

Análisis Bioquímico

Biochemical Properties

Eicosapentaenoic Acid-d5 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is oxygenated by COX-1 and COX-2 enzymes at rates of about 5% and 30%, respectively, compared to arachidonic acid . Moreover, Eicosapentaenoic Acid-d5 has been shown to offer protection against coronary heart disease, thrombosis, ischemic brain injury, scaly dermatitis, and some inflammatory diseases .

Cellular Effects

Eicosapentaenoic Acid-d5 has profound effects on various types of cells and cellular processes. It influences cell function by reducing inflammation and improving insulin sensitivity and glucose metabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, Eicosapentaenoic Acid-d5 has been shown to inhibit endothelial cell migration in vitro .

Molecular Mechanism

Eicosapentaenoic Acid-d5 exerts its effects at the molecular level through several mechanisms. It binds to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation . Furthermore, it acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eicosapentaenoic Acid-d5 change over time. For instance, a study showed that a 10-week supplementation with Eicosapentaenoic Acid-d5 resulted in the reduction of two key TCA cycle intermediates, α-ketoglutarate and fumarate .

Dosage Effects in Animal Models

The effects of Eicosapentaenoic Acid-d5 vary with different dosages in animal models. For example, in animal models of diet-induced obesity and cardiovascular disease, Eicosapentaenoic Acid-d5 has been shown to reduce inflammation and improve insulin sensitivity and glucose metabolism .

Metabolic Pathways

Eicosapentaenoic Acid-d5 is involved in several metabolic pathways. It affects the TCA cycle, the interconversion of pentose and glucuronate, and alanine, aspartate, and glutamate pathways . It also interacts with enzymes or cofactors in these pathways.

Subcellular Localization

It is known that omega-3 fatty acids like Eicosapentaenoic Acid-d5 are important components of cell membranes and have roles in various metabolic processes .

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZBEHYOTPTENJ-YSTLBCQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149660 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197205-73-4 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197205-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

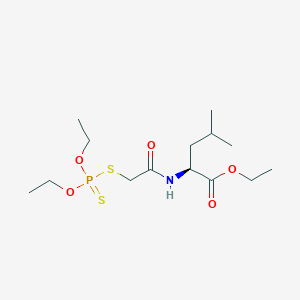

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

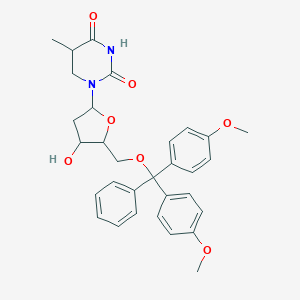

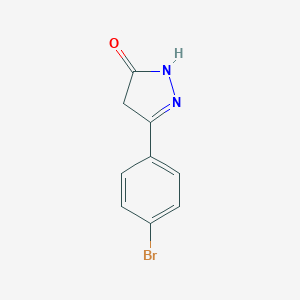

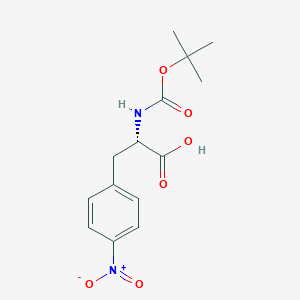

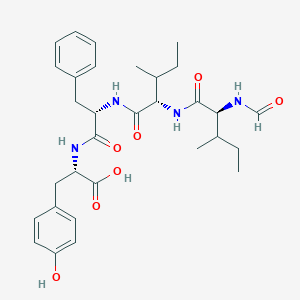

Feasible Synthetic Routes

Q1: Why is Eicosapentaenoic Acid-d5 used in the analysis of Polyunsaturated Omega fatty acids?

A1: Eicosapentaenoic Acid-d5 serves as an internal standard in the LC-MS/MS method described in the research []. Internal standards are crucial for accurate quantification in analytical chemistry. They are compounds chemically similar to the analytes of interest but distinguishable by the instrument. By adding a known amount of Eicosapentaenoic Acid-d5 to the samples, researchers can account for variations in sample preparation and instrument response, leading to more precise and reliable measurements of the target Omega fatty acids.

Q2: What analytical technique was employed to quantify Eicosapentaenoic Acid-d5 and the target fatty acids in the study?

A2: The research utilized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis []. This technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. The researchers used a Thermo Scientific™ TSQ Quantiva™ triple quadrupole mass spectrometer for this purpose. This approach allows for the identification and quantification of various fatty acids, including Eicosapentaenoic Acid-d5, within a complex biological sample like serum.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B26064.png)

![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)